L-Tyrosine, N-(1-oxo-4-pentenyl)- L-Tyrosine, N-(1-oxo-4-pentenyl)-
Brand Name: Vulcanchem
CAS No.: 823195-91-1
VCID: VC19046788
InChI: InChI=1S/C14H17NO4/c1-2-3-4-13(17)15-12(14(18)19)9-10-5-7-11(16)8-6-10/h2,5-8,12,16H,1,3-4,9H2,(H,15,17)(H,18,19)/t12-/m0/s1
SMILES:
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

L-Tyrosine, N-(1-oxo-4-pentenyl)-

CAS No.: 823195-91-1

Cat. No.: VC19046788

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

L-Tyrosine, N-(1-oxo-4-pentenyl)- - 823195-91-1

Specification

CAS No. 823195-91-1
Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name (2S)-3-(4-hydroxyphenyl)-2-(pent-4-enoylamino)propanoic acid
Standard InChI InChI=1S/C14H17NO4/c1-2-3-4-13(17)15-12(14(18)19)9-10-5-7-11(16)8-6-10/h2,5-8,12,16H,1,3-4,9H2,(H,15,17)(H,18,19)/t12-/m0/s1
Standard InChI Key OIXIJOATZZCVJG-LBPRGKRZSA-N
Isomeric SMILES C=CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Canonical SMILES C=CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Introduction

Structural and Molecular Characteristics

L-Tyrosine, N-(1-oxo-4-pentenyl)- retains the core structure of L-tyrosine, including its aromatic phenol group and carboxylic acid moiety. The critical modification lies in the substitution of the amino group with a 1-oxo-4-pentenyl chain, introducing a ketone and an unsaturated hydrocarbon tail. Key molecular features include:

  • Molecular Formula: C14H17NO4\text{C}_{14}\text{H}_{17}\text{NO}_4 (derived from L-tyrosine’s formula C9H11NO3\text{C}_9\text{H}_{11}\text{NO}_3 with the addition of C5H6O\text{C}_5\text{H}_6\text{O}).

  • IUPAC Name: (2S)-2-[(4-Oxopent-1-en-1-yl)amino]-3-(4-hydroxyphenyl)propanoic acid.

  • Stereochemistry: The L-configuration at the α-carbon is preserved, critical for maintaining compatibility with biological systems .

This modification alters solubility profiles, increasing hydrophobicity compared to unmodified L-tyrosine, which may enhance membrane permeability.

Synthesis and Chemical Modification

The synthesis of L-Tyrosine, N-(1-oxo-4-pentenyl)- involves multi-step organic reactions, often leveraging protective group strategies to ensure regioselectivity. Key methodologies include:

Amidation Reactions

  • Step 1: Protection of the amino group in L-tyrosine using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions .

  • Step 2: Coupling with 4-pentenoyl chloride or analogous acylating agents under basic conditions (e.g., triethylamine) to introduce the 1-oxo-4-pentenyl moiety.

  • Step 3: Deprotection using acidic (e.g., trifluoroacetic acid) or catalytic hydrogenation conditions to yield the final product .

Example Protocol:

  • L-Tyrosine methyl ester hydrochloride is reacted with 4-pentenoyl chloride in dichloromethane with Et3N\text{Et}_3\text{N} at 0°C.

  • The Boc-protected intermediate is treated with HCl/dioxane to remove the Boc group.

  • Purification via column chromatography yields the final compound with >90% purity .

Alternative Routes

  • Enzymatic Acylation: Lipases or acyltransferases may catalyze the acylation under mild conditions, though yields are typically lower.

  • Solid-Phase Synthesis: Utilized for high-throughput production, particularly in combinatorial chemistry for drug discovery .

Physicochemical Properties

PropertyValue/Description
Molecular Weight279.29 g/mol
Melting Point185–187°C (decomposes)
SolubilitySlightly soluble in water; soluble in DMSO, methanol
LogP1.8 (predicted)
UV Absorptionλmax=274 nm\lambda_{\text{max}} = 274\ \text{nm} (phenolic group)

The ketone group in the 1-oxo-4-pentenyl chain introduces reactivity toward nucleophiles, enabling further functionalization (e.g., Schiff base formation).

Comparative Analysis with Related Tyrosine Derivatives

CompoundStructural FeatureKey Differences
L-TyrosineUnmodified amino acidHigher hydrophilicity; no ketone group
N-Acetyl-L-TyrosineAcetylated amino groupImproved metabolic stability
L-DOPADihydroxyphenylalanineDirect precursor to dopamine
N-Hydroxy-L-TyrosineHydroxylamine substitutionEnhanced metal-chelating properties
L-Tyrosine, N-(1-oxoundecyl)-Undecyl chain substitutionGreater lipophilicity; longer chain

The 1-oxo-4-pentenyl group in L-Tyrosine, N-(1-oxo-4-pentenyl)- offers a balance between hydrophobicity and reactivity, distinguishing it from longer-chain analogs like N-undecanoyl derivatives.

Future Research Directions

  • Pharmacokinetic Studies: Clarify absorption, distribution, and elimination profiles.

  • Target Identification: Screen for interactions with neurotransmitter receptors or enzymes.

  • Stability Optimization: Develop formulations to enhance aqueous solubility for clinical use.

  • Toxicological Profiling: Conduct long-term rodent studies to assess carcinogenicity and organ toxicity.

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